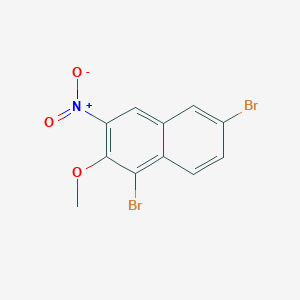
1,6-Dibromo-2-methoxy-3-nitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dibromo-2-methoxy-3-nitronaphthalene is an organic compound with the molecular formula C11H7Br2NO3 It is a derivative of naphthalene, characterized by the presence of bromine, methoxy, and nitro functional groups
准备方法
1,6-Dibromo-2-methoxy-3-nitronaphthalene can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxy-3-nitronaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 1 and 6 positions.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.
化学反应分析
1,6-Dibromo-2-methoxy-3-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide can replace the bromine atoms with methoxy groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon, iron bromide), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,6-Dibromo-2-methoxy-3-nitronaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Material Science: The compound’s electronic properties can be tailored for specific applications, such as in the development of organic semiconductors or light-emitting materials.
Chemical Biology: Halogenated nitronaphthalenes, including this compound, can exhibit biological activity due to their ability to interact with biomolecules like DNA and proteins. This makes them potential candidates for drug discovery and development.
作用机制
The mechanism of action of 1,6-Dibromo-2-methoxy-3-nitronaphthalene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The nitro group can participate in redox reactions, while the methoxy group can undergo oxidation or substitution.
In biological systems, the compound’s halogenated and nitro functional groups may interact with biomolecules through various mechanisms, such as forming covalent bonds with nucleophilic sites on proteins or DNA. These interactions can lead to changes in the structure and function of the biomolecules, potentially resulting in biological activity.
相似化合物的比较
1,6-Dibromo-2-methoxy-3-nitronaphthalene can be compared with other similar compounds, such as:
1,6-Dibromo-2-methoxy-3-nitrobenzene: Similar in structure but with a benzene ring instead of a naphthalene ring. This compound may have different reactivity and applications due to the difference in aromatic systems.
1,6-Dibromo-2-methoxy-3-nitroanthracene: Contains an anthracene ring, which is larger than the naphthalene ring
1,6-Dibromo-2-methoxy-3-nitrophenanthrene: Similar to the anthracene derivative but with a phenanthrene ring. This compound may also exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene ring system, which imparts distinct chemical and physical properties compared to its analogs.
属性
IUPAC Name |
1,6-dibromo-2-methoxy-3-nitronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO3/c1-17-11-9(14(15)16)5-6-4-7(12)2-3-8(6)10(11)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJTVDQLLYQPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)
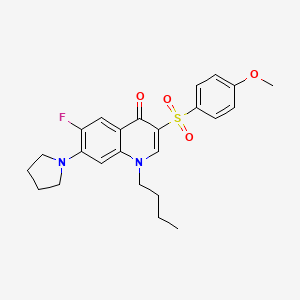
![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)
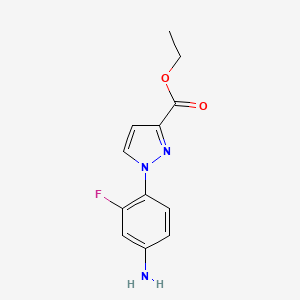
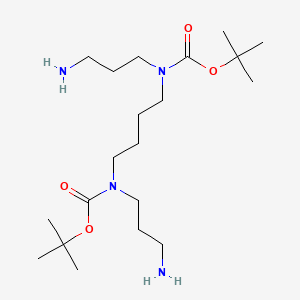

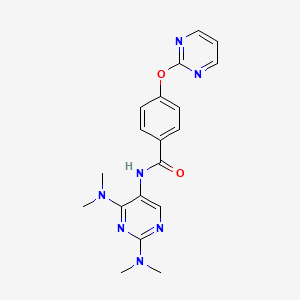
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)
![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)
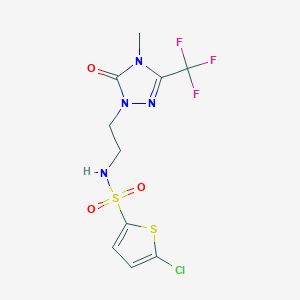
![3-(benzenesulfonyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B2760969.png)
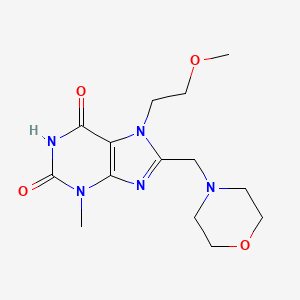
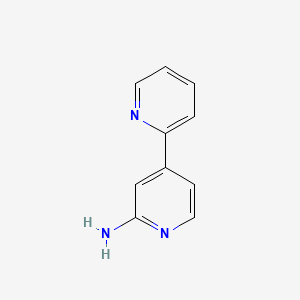
![4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2760974.png)
